molecular formula C29H24ClNO6 B11150080 2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl (2S)-{[(benzyloxy)carbonyl]amino}(phenyl)ethanoate

2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl (2S)-{[(benzyloxy)carbonyl]amino}(phenyl)ethanoate

Cat. No.: B11150080
M. Wt: 518.0 g/mol
InChI Key: ZMRLXNIGTMDLSN-SANMLTNESA-N
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Description

2-CHLORO-6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL 2-{[(BENZYLOXY)CARBONYL]AMINO}-2-PHENYLACETATE is a complex organic compound with a unique structure that combines a chromen ring system with a phenylacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-CHLORO-6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL 2-{[(BENZYLOXY)CARBONYL]AMINO}-2-PHENYLACETATE typically involves multiple stepsThe final step involves the coupling of the chromen derivative with the benzyloxycarbonyl amino phenylacetate under specific reaction conditions .

Industrial Production Methods

This may include the use of automated reactors and continuous flow systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-CHLORO-6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL 2-{[(BENZYLOXY)CARBONYL]AMINO}-2-PHENYLACETATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional carbonyl groups, while substitution reactions can introduce various functional groups in place of the chloro group .

Scientific Research Applications

2-CHLORO-6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL 2-{[(BENZYLOXY)CARBONYL]AMINO}-2-PHENYLACETATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 2-CHLORO-6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL 2-{[(BENZYLOXY)CARBONYL]AMINO}-2-PHENYLACETATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-CHLORO-6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL 2-{[(BENZYLOXY)CARBONYL]AMINO}-2-PHENYLACETATE apart from similar compounds is its specific combination of functional groups and structural features. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and development .

Properties

Molecular Formula

C29H24ClNO6

Molecular Weight

518.0 g/mol

IUPAC Name

(2-chloro-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl) (2S)-2-phenyl-2-(phenylmethoxycarbonylamino)acetate

InChI

InChI=1S/C29H24ClNO6/c30-23-15-22-20-13-7-8-14-21(20)27(32)36-24(22)16-25(23)37-28(33)26(19-11-5-2-6-12-19)31-29(34)35-17-18-9-3-1-4-10-18/h1-6,9-12,15-16,26H,7-8,13-14,17H2,(H,31,34)/t26-/m0/s1

InChI Key

ZMRLXNIGTMDLSN-SANMLTNESA-N

Isomeric SMILES

C1CCC2=C(C1)C3=CC(=C(C=C3OC2=O)OC(=O)[C@H](C4=CC=CC=C4)NC(=O)OCC5=CC=CC=C5)Cl

Canonical SMILES

C1CCC2=C(C1)C3=CC(=C(C=C3OC2=O)OC(=O)C(C4=CC=CC=C4)NC(=O)OCC5=CC=CC=C5)Cl

Origin of Product

United States

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